2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties, and it’s an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular formula of the compound is C20H16FN7O . It contains an imidazole ring, a pyrimidine ring, and a benzamide group .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide” are not detailed in the retrieved papers, compounds containing an imidazole ring are known to participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 389.4 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 531 .
Scientific Research Applications
Antineoplastic Activity
Synthesis and Antineoplastic Activity of Benzimidazole Condensed Ring Systems : Research has focused on the development of new antineoplastic agents, leading to the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds exhibited variable degrees of antineoplastic activity against several cancer cell lines, showcasing their potential in cancer treatment. The study highlighted the synthesis process and the biological evaluation of these derivatives, demonstrating the importance of structural modifications in enhancing biological activity (Abdel-Hafez, 2007).
Chemical Detoxification
Application for Chemical Detoxification of HgCl2 : Fused imidazole heterocyclic selenoesters were synthesized and evaluated for their ability to chemically detoxify mercury(II) chloride (HgCl2). This study not only presented a new series of selenoester derivatives but also explored their potential in treating HgCl2-induced toxicity, an aspect crucial for environmental and health-related applications (Sharma et al., 2018).
Synthesis and Characterization
Two-Step Regioselective Synthesis : Another aspect of research involves the synthesis of imidazo[1,2-a]pyrimidines through a two-step regioselective process. This method outlines the nucleophilic addition and subsequent cyclization to yield imidazo[1,2-a]pyrimidine derivatives, showcasing the synthetic versatility and potential utility of these compounds in various scientific applications (Rozentsveig et al., 2014).
Antimicrobial Activity
Synthesis and Antibacterial Activity : Research into the synthesis of novel heterocyclic compounds, including pyrazolopyrimidine derivatives, has also demonstrated significant antibacterial properties. This exploration into the antimicrobial potential of such compounds further underscores their utility in addressing various biological challenges (Rahmouni et al., 2014).
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
The imidazole ring in 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide plays a crucial role in its biochemical interactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-17-4-2-1-3-16(17)20(28)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)27-10-9-22-13-27/h1-13H,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLEXRILJGVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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